3-Methoxy-4-(m-tolyloxy)benzonitrile

Description

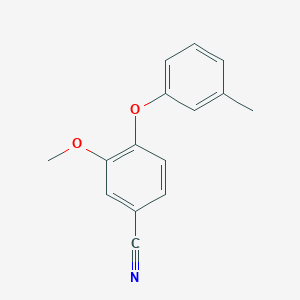

3-Methoxy-4-(m-tolyloxy)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and an m-tolyloxy (3-methylphenoxy) substituent at the 4-position.

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-methoxy-4-(3-methylphenoxy)benzonitrile |

InChI |

InChI=1S/C15H13NO2/c1-11-4-3-5-13(8-11)18-14-7-6-12(10-16)9-15(14)17-2/h3-9H,1-2H3 |

InChI Key |

XMFGJPOABFQKTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 3-hydroxy-4-methoxybenzonitrile, which undergoes coupling with m-tolyl bromide in the presence of copper(I) iodide (5 mol%) and potassium carbonate (2 equiv) in dimethylformamide (DMF) at 80°C for 12–24 hours. The reaction proceeds via a copper-mediated aryl-oxygen bond formation, where the base deprotonates the phenol to generate a phenoxide intermediate. This intermediate coordinates with the copper catalyst, enabling nucleophilic displacement of the m-tolyl bromide’s halide group.

Key parameters influencing yield include:

-

Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk side reactions such as nitrile hydrolysis.

-

Solvent : Polar aprotic solvents like DMF improve catalyst solubility and intermediate stability.

-

Base : Potassium carbonate outperforms weaker bases (e.g., cesium carbonate) in suppressing byproducts.

Post-reaction workup involves dilution with water, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product in 70–75% yield.

Optimization Studies

A systematic study varying copper catalysts revealed that copper(I) iodide provides superior yields (75%) compared to copper(II) acetate (60%) or nanoparticulate copper (65%). Increasing the catalyst loading to 10 mol% marginally improved yields (78%) but raised purification challenges due to residual copper. Prolonged reaction times beyond 24 hours led to decomposition, underscoring the need for strict monitoring via thin-layer chromatography (TLC).

One-Pot Oximation-Dehydration Strategy

Adapted from a patent for 4-methoxybenzonitrile synthesis, this method converts aldehydes to nitriles through sequential oximation and dehydration, offering a high-yielding alternative to traditional coupling approaches.

Synthetic Pathway and Conditions

The protocol involves two stages:

-

Oximation : 3-Methoxy-4-(m-tolyloxy)benzaldehyde reacts with hydroxylamine hydrochloride (1.3 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 25–35°C for 3 hours to form the corresponding oxime.

-

Dehydration : Thionyl chloride (2 equiv) is added dropwise at 0–15°C, and the mixture is stirred for 3 hours to convert the oxime to the nitrile.

The one-pot process eliminates intermediate isolation, achieving an overall yield of 92–93% with high purity (HPLC: 99.0–99.5%).

Table 1: Optimization of One-Pot Synthesis Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Time (h) | 3 (Stage 1 + 2) | 92.8 | 99.0 |

| Temperature (°C) | 25–35 (Stage 1) | 93.2 | 99.0 |

| Solvent | Dichloromethane | 91.3 | 99.3 |

| Scale | Pilot (20 kg) | 93.9 | 99.5 |

Mechanistic Insights

The oximation step proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming an oxime intermediate. Thionyl chloride then acts as a dehydrating agent, converting the oxime’s C=N-OH group to a nitrile (C≡N) through a proposed intermediate sulfonamide species.

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction offers a complementary route for constructing the m-tolyloxy moiety under mild conditions, ideal for acid-sensitive substrates.

Procedure and Efficiency

3-Hydroxy-4-methoxybenzonitrile is reacted with m-cresol using diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction completes within 4 hours, yielding 80–85% product after purification via silica gel chromatography.

Advantages and Limitations

-

Advantages : Mild conditions (ambient temperature), high functional group tolerance.

-

Limitations : High cost of reagents (DEAD, triphenylphosphine), challenges in byproduct removal (triphenylphosphine oxide).

Characterization and Analytical Validation

All synthetic routes require rigorous characterization to confirm product identity and purity:

Spectroscopic Analysis

Purity Assessment

Karl Fischer titration confirms low water content (KF = 0.02–0.03%), critical for stability in downstream applications.

Comparative Evaluation of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 70–75 | 98 | Moderate | High |

| One-Pot Synthesis | 90–93 | 99+ | Low | Pilot-tested |

| Mitsunobu Reaction | 80–85 | 98 | High | Limited |

The one-pot method excels in yield and scalability, while Ullmann coupling balances cost and simplicity. Mitsunobu reactions are reserved for specialized substrates requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(m-tolyloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The methoxy and tolyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

Oxidation: Formation of 3-hydroxy-4-(m-tolyloxy)benzonitrile.

Reduction: Formation of 3-methoxy-4-(m-tolyloxy)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

3-methoxy-4-(m-tolyloxy)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly as an antagonist for certain receptors.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methoxy-4-(m-tolyloxy)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist for the androgen receptor, where it binds to the receptor and inhibits its activity. This interaction can modulate various cellular pathways and affect processes such as cell proliferation and differentiation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Structural and Electronic Comparisons

Electron-Donating vs. Electron-Withdrawing Groups :

- The m-tolyloxy and methoxy groups in the target compound are electron-donating, enhancing aromatic ring electron density. This contrasts with derivatives like 3-Methoxy-4-(trifluoromethyl)benzonitrile , where the CF₃ group is strongly electron-withdrawing, reducing reactivity in electrophilic substitutions .

- 4-Nitrobenzyl (in ) and formyl (in ) substituents introduce electron-withdrawing effects, altering redox properties and stability .

Steric Effects :

Physicochemical Properties

Solubility and Melting Points :

Safety Profiles :

- 3-Methoxy-4-(trifluoromethyl)benzonitrile exhibits high toxicity (GHS H331), whereas compounds like 3-Ethoxy-4-methoxybenzonitrile have milder safety profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-4-(m-tolyloxy)benzonitrile, and how can reaction parameters be optimized for high purity?

- Methodological Answer : A two-step approach is typically employed: (1) aryl ether formation between 3-methoxyphenol and a halogenated benzonitrile derivative (e.g., 4-fluoro-3-methoxybenzonitrile) using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. (2) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield optimization (~60–75%) requires careful stoichiometric control (1:1.2 molar ratio of phenol to halide) and inert atmosphere to prevent oxidation . For green synthesis insights, ionic liquids (e.g., [HSO₃-b-Py]·HSO₄) can replace traditional solvents, enhancing recyclability and reducing metal catalyst dependency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Expect strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C aryl ether). Methoxy C-O appears at ~2830 cm⁻¹ .

- NMR : In H NMR, the methoxy group resonates as a singlet at δ 3.8–3.9 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., nitrile) show downfield shifts (δ 7.2–8.0 ppm). C NMR will display the nitrile carbon at ~115 ppm .

- UV-Vis : Conjugation between the aryl ether and nitrile groups results in a near 270–290 nm . Cross-validate with computational methods (e.g., DFT) to resolve ambiguities .

Q. How should researchers approach the purification of this compound, and what solvent systems are optimal for crystallization?

- Methodological Answer : Post-synthesis, use liquid-liquid extraction (dichloromethane/water) to remove unreacted precursors. For crystallization, a 2:1 ethanol/water mixture at 4°C yields needle-like crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Storage at 2–8°C in amber vials prevents photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Fukui indices identify nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The nitrile and methoxy groups may form hydrogen bonds with active-site residues, as seen in similar benzonitrile derivatives .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic assignments?

- Methodological Answer :

- Yield Discrepancies : Re-examine reaction conditions (e.g., moisture sensitivity of intermediates, catalyst loading). Use H NMR to quantify unreacted starting materials .

- Spectral Ambiguities : Compare experimental IR/NMR with computed spectra (DFT). For example, overlapping aromatic signals can be deconvoluted using 2D NMR (COSY, HSQC) .

Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in cross-coupling reactions or surface adsorption studies?

- Methodological Answer : The nitrile group enhances electrophilicity , facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). In surface science, the nitrile’s lone pair enables strong adsorption on metal surfaces (e.g., Ag, Au) via σ-donation, as demonstrated by benzonitrile derivatives in interfacial studies .

Q. What role could this compound play in CO₂ fixation or green chemistry applications?

- Methodological Answer : As a dehydrating agent , the nitrile moiety may stabilize intermediates in CO₂ conversion reactions (e.g., dimethyl carbonate synthesis). Test its efficacy in biphasic systems (ionic liquid/CO₂) at 100–120°C, monitoring conversion via GC-MS. Compare with benzonitrile’s reported CO₂Fix value (2.92) to assess potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.